Alliin

Catalog No.
S581511
CAS No.
17795-26-5
M.F
C6H11NO3S
M. Wt
177.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alliin

CAS Number

17795-26-5

Product Name

Alliin

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1

InChI Key

XUHLIQGRKRUKPH-ITZCMCNPSA-N

SMILES

C=CCS(=O)CC(C(=O)O)N

Synonyms

alliin, alliin, (L-Ala)-(R)-isomer, alliin, (L-Ala)-(S)-isomer, alliin, (L-Ala)-isomer, isoalliin, PCSO, S-(2-propenyl)cysteine sulfoxide, S-allylcysteine sulfoxide

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N

Isomeric SMILES

C=CCS(=O)C[C@@H](C(=O)O)N

The exact mass of the compound Alliin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alliin (S-Allyl-L-cysteine sulfoxide, CAS: 17795-26-5) is a naturally occurring, water-soluble, and odorless organosulfur compound that serves as the direct biochemical precursor to allicin [1]. In procurement and industrial research, alliin is highly valued because it captures the therapeutic and biochemical potential of the active thiosulfinates found in Allium species without the severe chemical instability associated with those downstream products [2]. As a stable solid, alliin allows researchers and formulators to precisely control the generation of reactive sulfur species, making it an essential reference standard, enzyme substrate, and prodrug candidate for cardiovascular, antimicrobial, and antioxidant research workflows.

Generic substitution in the allicin pathway fails due to extreme differences in chemical stability and enzymatic reactivity [1]. Procuring pure allicin is practically impossible for long-term studies because it is a highly reactive, volatile thiosulfinate that degrades rapidly upon extraction, with its half-life measured in hours or days depending on the solvent. Conversely, substituting alliin with the more common and stable S-allyl-L-cysteine (SAC) fails because SAC lacks the critical sulfoxide moiety; therefore, it is completely unreactive with the enzyme alliinase and cannot generate allicin [2]. Furthermore, relying on crude garlic extracts introduces unacceptable batch-to-batch variability and risks premature degradation if trace moisture activates endogenous alliinase, making pure alliin the only viable choice for reproducible, controlled-release applications.

Aqueous and Storage Stability: Alliin vs. Allicin

Alliin provides exceptional storage and handling stability compared to its active metabolite, allicin. While alliin remains stable for months in aqueous solutions and years as a lyophilized solid, allicin degrades rapidly. Quantitative studies demonstrate that allicin has a half-life of less than 11.5 days in water at room temperature and approximately 50 minutes in blood plasma [1]. This rapid degradation makes direct procurement of allicin impractical for reproducible research.

Evidence DimensionChemical half-life in aqueous and physiological media
Target Compound DataAlliin: Stable for >12 months (solid) and highly stable in aqueous solution
Comparator Or BaselineAllicin: <11.5 days in water; ~50 minutes in blood plasma
Quantified DifferenceOrders of magnitude greater stability for Alliin, preventing premature degradation
ConditionsRoom temperature water and human blood plasma fractions

Eliminates the cold-chain and degradation risks associated with reactive thiosulfinates, ensuring consistent dosing across long-term studies.

In Situ Conversion Efficiency via Alliinase

Despite its stability, alliin can be rapidly and quantitatively converted to the reactive thiosulfinate allicin on demand. When exposed to the enzyme alliinase, the conversion of alliin to allicin is fast and complete, taking less than 10 seconds in raw garlic matrices at 23°C and approximately 0.3 minutes at 310 K in controlled assays [1]. This allows researchers to bypass the instability of pre-formulated allicin by generating it precisely at the time of use.

Evidence DimensionTime to complete enzymatic conversion
Target Compound DataAlliin + Alliinase: <10 seconds to 0.3 minutes for complete conversion
Comparator Or BaselineCrude extracts: Variable conversion limited by endogenous enzyme degradation
Quantified DifferenceNear-instantaneous, 100% stoichiometric conversion under controlled conditions
Conditions23°C to 310 K in aqueous buffer or natural matrix

Allows researchers to generate exact, known concentrations of fresh allicin immediately prior to biological assays, ensuring accurate molarity.

Solvent Compatibility and Volatility Profile

Alliin is a highly water-soluble, odorless, non-proteinogenic amino acid, making it highly processable for aqueous formulations. In contrast, allicin is a pungent, hydrophobic compound that exhibits extreme instability in non-polar solvents, with a half-life of merely 2 hours in hexane and 0.8 to 3.1 hours in vegetable oils [1]. Procuring alliin allows formulators to work in stable aqueous environments without the need for complex solvent stabilization or odor-masking techniques.

Evidence DimensionSolubility and half-life in non-polar/lipid environments
Target Compound DataAlliin: Odorless, highly water-soluble, stable in aqueous media
Comparator Or BaselineAllicin: Pungent, half-life of ~2 hours in hexane and <3.1 hours in oil
Quantified DifferenceAlliin avoids the rapid non-polar degradation and handling difficulties of allicin
ConditionsFormulation in aqueous vs. non-polar/lipid solvents at room temperature

Enables double-blinded in vivo studies due to the lack of odor and simplifies formulation workflows without requiring complex solvent stabilization.

Substrate Specificity: Alliin vs. S-Allyl-L-Cysteine (SAC)

Buyers often confuse alliin with S-allyl-L-cysteine (SAC), a related but functionally distinct compound. Alliin possesses a critical sulfoxide moiety, making it the exclusive natural substrate for alliinase to produce allyl sulfenic acid and subsequently allicin. SAC lacks this sulfoxide group and yields 0% allicin when exposed to alliinase [1]. For any application requiring thiosulfinate generation, SAC cannot be substituted for alliin.

Evidence DimensionEnzymatic reactivity and allicin yield
Target Compound DataAlliin: 100% specific substrate for alliinase to yield allicin
Comparator Or BaselineS-Allyl-L-Cysteine (SAC): 0% reactivity with alliinase
Quantified DifferenceAbsolute difference in biochemical pathway activation (100% vs 0% yield)
ConditionsExposure to alliinase in aqueous buffer

Prevents critical procurement errors where buyers mistakenly purchase the cheaper SAC expecting it to act as an allicin precursor.

In Situ Allicin Generation for Antimicrobial and Cell Culture Assays

Because pre-formulated allicin degrades rapidly, researchers must generate it fresh. Pure alliin is utilized as a stable precursor in cell culture and antimicrobial assays, where it is co-incubated with alliinase immediately prior to use. This guarantees an exact, known molarity of the reactive thiosulfinate without the confounding variables of degradation byproducts [1].

Alliinase Enzyme Kinetics and Biosensor Calibration

Alliin is the definitive reference substrate for quantifying alliinase activity. In agricultural biotechnology and quality control, pure alliin is used to calibrate spectrophotometric assays and biosensors designed to measure the pungency and therapeutic potential of different garlic cultivars, relying on its rapid and complete enzymatic conversion [2].

Two-Part Prodrug and Controlled-Release Formulation Development

Due to its high water solubility and lack of odor, alliin is ideal for compartmentalized nutraceutical and pharmaceutical formulations. By physically separating stable alliin from alliinase in a two-part capsule or matrix, formulators can design systems that only synthesize the active, pungent allicin upon hydration in the gastrointestinal tract, solving the historical shelf-life limitations of garlic-derived therapeutics [1].

XLogP3

-3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

177.04596439 g/mol

Monoisotopic Mass

177.04596439 g/mol

Heavy Atom Count

11

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

556-27-4
17795-26-5

Wikipedia

Alliin

Dates

Last modified: 08-15-2023

Explore Compound Types